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D-Luciferin Free Acid

Cat. No.: B1147958
CAS No.: 2951-17-5
M. Wt: 280.32
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Description

Historical Milestones in D-Luciferin Discovery and Characterization

The scientific investigation of bioluminescence has a long history, with early observations documented for centuries. the-scientist.com However, the systematic study of the chemical components involved began in the late 19th century. French pharmacologist Raphael Dubois was a pioneer in this field, extracting two key components from click beetles: a heat-stable substrate he named "luciférine" and a heat-labile enzyme he called "luciférase". the-scientist.com

Significant progress in understanding the specific chemistry of firefly bioluminescence occurred in the mid-20th century. In the late 1940s, William D. McElroy elucidated the critical role of ATP in the light-emitting reaction of fireflies. nih.gov This was a landmark discovery, linking bioluminescence to fundamental cellular energy metabolism. Following this, the chemical structure of D-luciferin from the North American firefly, Photinus pyralis, was determined and subsequently confirmed through chemical synthesis in 1961. semanticscholar.org The elucidation of its structure, (S)-4,5-Dihydro-2-(6-hydroxy-2-benzothiazolyl)-4-thiazolecarboxylic acid, opened the door for its synthesis and widespread use in research. bio-world.comyeasenbiotech.comgbiosciences.com A major breakthrough for the research community was the successful cloning of the firefly luciferase gene in 1985, which provided a readily available and unlimited source of the enzyme. the-scientist.com

Fundamental Principles of D-Luciferin Bioluminescence

The light-emitting reaction catalyzed by firefly luciferase is a two-step process that requires D-luciferin, molecular oxygen, ATP, and magnesium ions (Mg²⁺). the-scientist.comnih.gov

Adenylation of D-Luciferin: The process begins with the activation of D-luciferin by ATP. In this step, the carboxyl group of D-luciferin attacks the alpha-phosphate of ATP, forming luciferyl adenylate and releasing pyrophosphate. nih.govwikipedia.org This reaction is catalyzed by the luciferase enzyme. wikipedia.org

Oxidative Decarboxylation: The luciferyl adenylate intermediate then reacts with molecular oxygen. wikipedia.org This leads to the formation of a highly unstable, strained four-membered ring intermediate called a dioxetanone. nih.govmdpi.com The decomposition of this dioxetanone involves decarboxylation (release of carbon dioxide) and results in the formation of an electronically excited state of oxyluciferin. nih.govwikipedia.org

As the excited oxyluciferin molecule returns to its ground state, it releases the excess energy in the form of a photon of light. wikipedia.orgfrontiersin.org The color of the emitted light can vary, typically from yellow-green to red, depending on the specific luciferase enzyme and the microenvironment of the active site, as well as factors like pH and temperature. wikipedia.orgmdpi.com The quantum yield of this reaction, a measure of its efficiency in converting chemical energy to light, is remarkably high, approximately 0.88. ohsu.edudojindo.com

Table 1: Key Components and Products of the D-Luciferin Bioluminescent Reaction

Component Role
Substrates
D-Luciferin The primary substrate that is oxidized to produce light. nih.gov
Adenosine (B11128) Triphosphate (ATP) Provides the energy for the initial activation of D-luciferin. the-scientist.com
Molecular Oxygen (O₂) The oxidant in the reaction. wikipedia.org
Enzyme
Firefly Luciferase The catalyst for the reaction. ohsu.edu
Cofactor
Magnesium Ions (Mg²⁺) Required for luciferase activity. nih.gov
Products
Oxyluciferin The oxidized form of luciferin (B1168401), formed in an excited state. wikipedia.org
Carbon Dioxide (CO₂) A byproduct of the reaction. nih.gov
Adenosine Monophosphate (AMP) A byproduct of the initial adenylation step. nih.gov
Pyrophosphate (PPi) A byproduct of the initial adenylation step. wikipedia.org
Light (Photon) The final energy output of the reaction. wikipedia.org

Evolutionary Context of D-Luciferin Bioluminescent Systems

Bioluminescence has evolved independently multiple times across a wide range of organisms, with at least 11 different luciferins identified to date. frontiersin.org The D-luciferin-based system is characteristic of beetles (Coleoptera), including fireflies (Lampyridae), click beetles (Elateridae), and railroad worms (Phengodidae). nih.govoup.com While these beetles use the same D-luciferin molecule, they possess distinct luciferase enzymes, suggesting a complex evolutionary history. nih.govoup.com

The prevailing theory is that beetle luciferases evolved from ancestral fatty acyl-CoA synthetase (ACSL) enzymes. nih.govresearchgate.net This hypothesis is supported by several lines of evidence:

Beetle luciferases share significant sequence identity with ACSL enzymes. nih.govfrontiersin.org

Many firefly luciferases retain the ability to function as ACSLs, catalyzing the ligation of coenzyme A to fatty acids. nih.govnih.gov

Some ACSL enzymes from non-luminous insects can catalyze light emission from synthetic D-luciferin analogs. nih.govresearchgate.net

The evolution of bioluminescence in beetles is thought to have occurred through gene duplication of an ancestral ACSL gene, followed by diversification and specialization of one of the copies to become a luciferase. nih.govoup.com This evolutionary "trade-off" model suggests a balance between the original ACSL function and the newly acquired bioluminescent function. oup.com The fact that the identical D-luciferin structure is found across all luminous beetle families but not in non-luminous insects suggests its evolutionary origin is closely tied to the origin of bioluminescence in this group. oup.com

Significance of D-Luciferin in Contemporary Biomedical and Biological Research

The D-luciferin/luciferase system has become a cornerstone of modern biomedical and biological research due to its high sensitivity and versatility. nih.govohsu.edu The light-producing reaction serves as a powerful reporter system, allowing researchers to non-invasively monitor a wide array of biological processes in real-time. yeasenbio.comresearchgate.net

Key applications include:

Reporter Gene Assays: The gene encoding luciferase (luc) is widely used as a reporter gene. biotium.com By linking the luc gene to a specific gene promoter, researchers can quantify the activity of that promoter by measuring the amount of light produced. the-scientist.com This is invaluable for studying gene expression regulation. ohsu.edu

Cell Viability and ATP Quantification: Since the bioluminescent reaction is ATP-dependent, the intensity of the light produced is directly proportional to the concentration of cellular ATP when D-luciferin is in excess. nih.govrsc.org This principle is used in assays to determine cell viability, as a decrease in ATP levels is an early indicator of cell death. sydlabs.com It is also used for detecting bacterial contamination. rsc.orgglpbio.com

In Vivo Imaging: D-luciferin is cell-permeable, allowing for the study of biological processes in living animals (in vivo). aatbio.com Cells genetically engineered to express luciferase can be tracked within a living organism by administering D-luciferin and detecting the emitted light with sensitive cameras. yeasenbio.comresearchgate.net This has revolutionized the study of cancer progression, infection dynamics, and the efficacy of new therapies. ohsu.educhemicalbook.com

High-Throughput Screening: The simplicity and sensitivity of the luciferase assay make it ideal for high-throughput screening (HTS) of large chemical libraries to identify new drug candidates or to study protein-protein interactions. the-scientist.comnih.gov

The low background signal associated with bioluminescence, as it does not require an external light source for excitation, provides a very high signal-to-noise ratio, enabling the detection of very low levels of biological activity. rsc.orgwikipedia.org

Table 2: Properties of D-Luciferin Free Acid

Property Value Source(s)
Chemical Formula C₁₁H₈N₂O₃S₂ bio-world.comgbiosciences.combiotium.combiocompare.com
Molecular Weight ~280.3 g/mol bio-world.comgbiosciences.combiotium.combiocompare.com
Appearance Pale yellow to light yellow solid/powder yeasenbiotech.comchemicalbook.com
Solubility Sparingly soluble in water; soluble in weak bases and DMSO. yeasenbiotech.comyeasenbio.combiotium.comsigmaaldrich.com
CAS Number 2591-17-5 yeasenbiotech.comgbiosciences.combiotium.com

Properties

CAS No.

2951-17-5

Molecular Formula

C11H8N2O3S2

Molecular Weight

280.32

Origin of Product

United States

Mechanistic Elucidation of D Luciferin Bioluminescence

Biochemical Reaction Pathway of D-Luciferin Oxidation

The generally accepted reaction pathway is as follows: Luciferin (B1168401) + ATP → Luciferyl adenylate + PPi wikipedia.org Luciferyl adenylate + O₂ → Oxyluciferin + AMP + light wikipedia.org

Role of Adenosine (B11128) Triphosphate (ATP) in D-Luciferin Activation

The initiation of the bioluminescent reaction is critically dependent on Adenosine Triphosphate (ATP). nih.govnih.gov In the first step, the carboxyl group of D-luciferin attacks the alpha-phosphate of ATP, forming an activated intermediate known as luciferyl adenylate and releasing pyrophosphate (PPi). wikipedia.orgnih.govtufts.edu This adenylation step is essential for "activating" the luciferin molecule, making it susceptible to the subsequent oxidation. glpbio.com ATP also plays a regulatory role, with the ability to bind to allosteric sites on the luciferase enzyme, which can increase the enzyme's affinity for ATP at its active site. wikipedia.orgnih.govportlandpress.com The consumption of ATP in this process means that the bioluminescent signal can be influenced by the metabolic state of the cell. nih.gov

Formation and Decomposition of Dioxetanone Intermediate

Following activation, the luciferyl adenylate intermediate reacts with molecular oxygen. wikipedia.orgnih.gov This oxidative step is believed to proceed through the formation of a hydroperoxide intermediate, which then cyclizes to form a highly unstable, four-membered ring structure known as a dioxetanone. tufts.eduresearchgate.netresearchgate.net This dioxetanone is a high-energy intermediate. nih.gov The decomposition of this strained ring is a critical event in the light-emitting process. frontiersin.orgups-tlse.fr The breaking of the weak oxygen-oxygen bond within the dioxetanone ring releases a significant amount of energy. nih.govnih.gov

Generation and Relaxation of Excited-State Oxyluciferin

The energy released from the decomposition of the dioxetanone intermediate is transferred to the resulting molecule, oxyluciferin, promoting it to an electronically excited state. wikipedia.orgnih.govresearchgate.net It is the relaxation of this excited-state oxyluciferin back to its ground state that results in the emission of a photon of light. wikipedia.orgnih.gov The specific chemical form of the excited oxyluciferin, which can exist in various tautomeric and ionic states (keto-enol, phenolate), is a key determinant of the color of the emitted light. wikipedia.orgmdpi.comnih.gov The interaction between the excited oxyluciferin and the microenvironment of the luciferase active site plays a crucial role in stabilizing certain forms and thus modulating the emission spectrum. acs.orgkaust.edu.sa

Influence of Oxygen and Magnesium Ions

Molecular oxygen is a required substrate for the oxidation of the luciferyl adenylate intermediate. nih.govnih.gov The reaction is an oxygenation, where an oxygen molecule is incorporated into the substrate to form the dioxetanone ring. researchgate.net

Magnesium ions (Mg²⁺) are also essential cofactors for the reaction. nih.govnih.gov Their primary role is to facilitate the initial adenylation step by coordinating with ATP, making the phosphorus atoms more electrophilic and stabilizing the pyrophosphate leaving group. tufts.edu While other divalent cations can substitute for Mg²⁺, they are generally less effective. researchgate.net

Spectroscopic Characteristics of D-Luciferin Bioluminescence

The light emitted from the D-luciferin-luciferase reaction has specific spectral properties that are influenced by a variety of factors. These characteristics are fundamental to the diverse applications of this bioluminescent system in scientific research.

Wavelength Emission Characteristics and Their Modulation

The bioluminescence emission from the oxidation of D-luciferin is not monochromatic but rather a broad spectrum. In the presence of firefly luciferase from Photinus pyralis under optimal conditions (neutral to slightly alkaline pH), the emission spectrum peaks at approximately 560 nm, which corresponds to yellow-green light. photobiology.infowikipedia.org

Several factors can modulate the wavelength of the emitted light, leading to a shift in the emission maximum. This color variation is primarily attributed to the microenvironment within the luciferase active site and its influence on the excited state of oxyluciferin. kaust.edu.sanih.gov

Factors influencing emission wavelength include:

pH: A decrease in pH to more acidic conditions (below 7) can cause a significant red-shift in the emission, with a peak around 610-620 nm. researchgate.netmdpi.comphotobiology.info This is thought to be due to the protonation state of the oxyluciferin molecule and amino acid residues in the active site. researchgate.net

Temperature: Increasing the temperature can also lead to a red-shift in the bioluminescence spectrum. mdpi.comphotobiology.info

Luciferase Structure: Different species of beetles possess luciferases with variations in their amino acid sequences. These differences in the active site environment can lead to distinct emission colors, ranging from green to orange and red, even though they all use D-luciferin as the substrate. photobiology.infowikipedia.org Site-directed mutagenesis of the luciferase gene has been used to create enzymes that produce light of different colors. rsc.org

Presence of Metal Ions: The presence of certain divalent heavy metal ions, such as zinc, cadmium, and mercury, can also induce a red-shift in the emitted light. photobiology.info

The ability to modulate the emission wavelength is of significant interest for various imaging applications, as longer wavelengths (red and near-infrared) can penetrate tissues more effectively. glpbio.comrsc.orgnih.gov

pH Dependence of Light Emission Spectrum

The bioluminescence spectrum is understood to be composed of at least two primary spectral components: a green emission and a red emission. nih.gov At alkaline pH, the green component is predominant, while under acidic conditions, the contribution of the red component increases, leading to the observed color change. nih.gov Different species of fireflies possess luciferases with varying degrees of pH sensitivity. For instance, the luciferase from Amydetes viviani is relatively pH-insensitive, maintaining a blue-shifted emission, whereas the luciferase from Macrolampis sp2 exhibits a broader and more pH-sensitive spectrum. nih.gov The luciferase from the common firefly, Photinus pyralis, shows intermediate pH sensitivity. nih.gov

This pH-dependent spectral shift is attributed to the protonation state of the excited-state oxyluciferin molecule, the light-emitting product of the reaction. The different ionic forms of oxyluciferin are believed to be responsible for the distinct emission colors.

Table 1: Effect of pH on the Bioluminescence Emission Maxima of Firefly Luciferases

Luciferase SpeciespH 6.5pH 7.0pH 7.5pH 8.0
Amydetes viviani~540 nm~540 nm~539 nm~539 nm
Cratomorphus distinctus~555 nm (with red shoulder)~550 nm~550 nm~550 nm
Photinus pyralis~560 nm (yellow-green)~560 nm (yellow-green)Broad peak (yellow to red)Shift towards red
Macrolampis sp2Broad peak (red-shifted)Broad peak~570 nm~569 nm
Data compiled from various sources illustrating the general trend of emission shifts with pH. nih.govresearchgate.net Exact peak wavelengths can vary with experimental conditions.

Luminescence Quantum Yield and Reaction Efficiency

The quantum yield of a bioluminescent reaction is a measure of its efficiency, defined as the ratio of the number of photons emitted to the number of luciferin molecules reacted. The bioluminescence of D-luciferin is renowned for its high efficiency, with a quantum yield reported to be as high as 0.41 (or 41%) under optimal conditions. nih.govnih.govglpbio.com This remarkable efficiency is one of the reasons why the firefly luciferase system is so widely utilized in scientific research.

However, the quantum yield is not constant and is significantly influenced by environmental factors, most notably pH. The high quantum yield is associated with the yellow-green light emitted at alkaline pH. nih.gov As the pH decreases and the emission spectrum shifts to red, the quantum yield also decreases. nih.govbohrium.com This indicates that the pathway leading to red light emission is less efficient in converting chemical energy into light.

Table 2: Luminescence Quantum Yield of D-Luciferin Bioluminescence

ConditionEmission ColorReported Quantum Yield (Φ)
Optimal (Alkaline pH)Yellow-Green~0.41 nih.govnih.govglpbio.com
Acidic pHRedLow nih.govbohrium.com

Theoretical Models of D-Luciferin Bioluminescence

To explain the intricate relationship between the reaction environment, emission color, and efficiency, several theoretical models have been proposed. These models primarily focus on the electronic structure and reactivity of the light-emitting species, oxyluciferin.

The prevailing theory to explain the pH-dependent color change in D-luciferin bioluminescence involves an excited-state proton transfer (ESPT) mechanism. nih.govnih.gov The light-emitting molecule, oxyluciferin, can exist in several different chemical forms due to keto-enol tautomerization and the deprotonation of its phenolic and enolic hydroxyl groups. nih.gov These different forms, or species, of oxyluciferin have distinct electronic properties and, consequently, different emission wavelengths.

According to the ESPT model, upon the enzymatic oxidation of D-luciferin, an excited-state oxyluciferin is formed. nih.gov In an alkaline environment, it is believed that the phenolate (B1203915) form of the keto-oxyluciferin is the primary emitter, responsible for the yellow-green light. nih.gov However, in an acidic environment, protonation of the excited-state molecule can occur, leading to the formation of different emitting species that are responsible for the red light. The transfer of a proton in the excited state is a very rapid process that competes with the emission of light, influencing the final emission color. nih.govresearchgate.net The rigidity and polarity of the luciferase active site are thought to play a crucial role in modulating this proton transfer and stabilizing specific forms of the excited oxyluciferin, thereby fine-tuning the emission color. nih.gov

Computational chemistry has become an indispensable tool for investigating the complex reaction dynamics of D-luciferin bioluminescence. sciencesconf.org Theoretical methods, such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are used to predict the structures and excitation energies of the various forms of oxyluciferin. nih.gov These calculations have provided strong support for the CIEEL (Chemically Initiated Electron Exchange Luminescence) mechanism, which is the generally accepted pathway for the formation of the excited-state emitter. nih.gov

Quantum Mechanical/Molecular Mechanical (QM/MM) methods are particularly powerful for studying enzymatic reactions. sciencesconf.org In this approach, the reacting molecules (the QM region) are treated with a high level of quantum mechanical theory, while the surrounding protein environment (the MM region) is described using classical molecular mechanics. This allows for a more realistic simulation of how the enzyme's microenvironment influences the reaction, including the polarization of the oxyluciferin molecule, which has been shown to affect the emission color. nih.govsciencesconf.org Nonadiabatic molecular dynamics simulations have also been employed to model the chemiluminescent decomposition of the dioxetanone intermediate and to theoretically estimate the bioluminescence efficiency. acs.org These computational studies provide valuable insights that complement experimental findings and help to build a more complete picture of the bioluminescence mechanism. sciencesconf.orgbohrium.com

Synthetic Methodologies for D Luciferin and Analogues

Chemical Synthesis Pathways of D-Luciferin

The total synthesis of D-luciferin has been a subject of scientific inquiry for decades, leading to the development of various synthetic pathways. These routes have been refined over time to improve yield, reduce cost, and increase scalability.

The first total synthesis of D-luciferin was reported by White and colleagues in 1963, a landmark achievement that confirmed its proposed structure. google.com This classical approach has served as the foundation for many subsequent syntheses and is characterized by a multi-step process. A pivotal component of this and many subsequent synthetic strategies is the construction of the 2-cyano-6-hydroxybenzothiazole (B1631455) core. d-nb.infosemanticscholar.org

Key intermediates in the classical synthesis of D-luciferin often include:

p-Anisidine d-nb.info

2-Amino-6-methoxybenzothiazole d-nb.info

2-Cyano-6-methoxybenzothiazole (B49272) d-nb.infoumich.edu

2-Cyano-6-hydroxybenzothiazole d-nb.infosemanticscholar.org

D-Cysteine d-nb.infosemanticscholar.orgnih.gov

The demethylation of 2-cyano-6-methoxybenzothiazole to yield 2-cyano-6-hydroxybenzothiazole is a critical step, often accomplished by fusion with pyridinium (B92312) hydrochloride at high temperatures. d-nb.info

Furthermore, metal-free synthetic routes have been developed to circumvent the use of expensive and potentially toxic heavy metal catalysts, such as palladium, which can also be susceptible to poisoning by sulfur-containing compounds. google.com These modern approaches not only make the synthesis of D-luciferin more economical but also more environmentally friendly.

Synthetic Strategy Key Features Typical Overall Yield Reference
Classical Route Multi-step, lengthy, foundational method~9% google.comsemanticscholar.org
Appel's Salt Method Shorter synthesis, uses inexpensive anilinesUp to 60% nih.gov
One-Pot Synthesis Streamlined process, milder conditions~46% mdpi.comacs.orgresearchgate.net
Metal-Free Synthesis Avoids heavy metal catalysts, cost-effectiveImproved yields over classical routes google.com

Design and Synthesis of D-Luciferin Derivatives and Analogues

The core structure of D-luciferin has proven to be a versatile scaffold for chemical modification, leading to the creation of a diverse array of derivatives and analogues with tailored properties. These synthetic efforts have been driven by the desire to enhance the utility of bioluminescence in various research applications.

The modification of the D-luciferin structure has been approached through several key strategies, primarily focusing on alterations to the benzothiazole (B30560) ring system and the thiazoline (B8809763) ring. These modifications are designed to modulate the electronic properties of the molecule, which in turn can influence its light-emitting characteristics and interaction with luciferase enzymes.

One common strategy involves the introduction of substituents at various positions on the benzothiazole moiety. semanticscholar.org For example, modifications at the 6'-position, which bears a hydroxyl group in the native molecule, have been extensively explored. Replacing the hydroxyl group with an amino group to create 6'-aminoluciferin has been a particularly fruitful avenue of research. semanticscholar.org This amino group provides a convenient handle for further derivatization, allowing for the attachment of peptides and other functionalities. researchgate.net

Another approach is to alter the aromatic core of the molecule itself. Researchers have replaced the benzothiazole unit with other heterocyclic systems, such as quinoline, naphthalene, and coumarin, to create novel luciferin (B1168401) analogues. nih.gov These changes to the core structure can have a profound impact on the emission spectra of the resulting compounds.

Modifications to the thiazoline ring have also been investigated. For instance, the synthesis of 5,5-dimethylluciferin has been shown to improve the thermal stability of the molecule. The rationale behind this modification is that the gem-dimethyl group at the 5-position prevents the formation of dehydroluciferin (B1459941), a common degradation product.

A major goal in the design of D-luciferin analogues is the ability to tune the color of the emitted light. This is particularly important for in vivo imaging, where longer wavelength (red-shifted) light is preferred due to its enhanced tissue penetration.

The color of bioluminescence is influenced by the electronic structure of the excited-state oxyluciferin product. By modifying the D-luciferin scaffold, chemists can alter the energy gap between the excited and ground states of the emitter, thereby changing the wavelength of the emitted photon.

Several strategies have been successfully employed to achieve spectral tuning. The introduction of electron-donating or electron-withdrawing groups onto the benzothiazole ring can shift the emission wavelength. For instance, replacing the 6'-hydroxyl group with a thiol group to create D-thioluciferin results in a red-shifted emission. google.com Similarly, the synthesis of an alkyne-modified luciferin has been shown to produce more red-shifted light compared to the native substrate.

Expanding the π-conjugated system of the luciferin core is another effective strategy for achieving red-shifted emissions. This can be accomplished by fusing additional aromatic rings to the benzothiazole system. The development of infraluciferin analogues, which incorporate additional cyclic structures, has led to emissions in the near-infrared range, which is highly desirable for deep-tissue imaging.

Luciferin Analogue Modification Emission Wavelength Reference
D-Luciferin (Native) -Yellow-Green (~560 nm) semanticscholar.org
D-Thioluciferin 6'-OH replaced with 6'-SHRed-shifted google.com
Alkynyl Luciferin Alkyne group additionRed-shifted
Infraluciferin Analogues Extended π-conjugationNear-Infrared

The chemical tractability of the D-luciferin scaffold has enabled the development of a wide range of derivatives that serve as specific probes for various biological processes. These probes are often designed to be "caged" or "activatable," meaning they are initially non-luminescent and only produce light upon interaction with a specific target molecule or enzyme.

A common strategy for creating such probes is to modify the 6'-hydroxyl group of D-luciferin with a protecting group that can be cleaved by a specific enzyme. For example, D-luciferin-O-phosphate is a non-luminescent substrate that can be hydrolyzed by alkaline phosphatase to release D-luciferin, which then reacts with luciferase to produce light. nih.gov This allows for the sensitive detection of alkaline phosphatase activity. Similarly, D-luciferyl-L-phenylalanine and D-luciferyl-L-Nα-arginine have been synthesized as substrates for carboxypeptidase A and carboxypeptidase B, respectively. nih.gov

Another approach involves the synthesis of peptide-luciferin conjugates. For instance, N-Z-Asp-Glu-Val-Asp-6-amino-D-luciferin has been developed as a substrate for caspase-3, an enzyme involved in apoptosis. researchgate.net Cleavage of the peptide by caspase-3 releases aminoluciferin (B605428), leading to a bioluminescent signal.

These "pro-luciferins" have become powerful tools for creating highly sensitive bioluminescence-based assays for a wide range of enzymes and for imaging specific molecular events within living cells and organisms.

Enzymatic and Kinetic Studies of D Luciferin Interactions

Firefly Luciferase Kinetics with D-Luciferin

The interaction between firefly luciferase and its substrate, D-luciferin, is a complex process that results in the emission of light. nih.gov This reaction is dependent on the presence of adenosine (B11128) triphosphate (ATP) and magnesium ions (Mg²⁺). glpbio.comresearchgate.net The enzyme catalyzes the adenylation of D-luciferin to form luciferyl-AMP, which is then oxidized to produce an electronically excited oxyluciferin molecule. As this molecule returns to its ground state, it releases a photon of light. nih.gov

The kinetics of the firefly luciferase reaction with D-luciferin can be described by the Michaelis-Menten model. nih.govresearchgate.net The Michaelis constant (Kₘ) for D-luciferin, which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), has been determined in several studies. These values can vary depending on the specific luciferase variant and the experimental conditions. For the wild-type firefly luciferase from Photinus pyralis, reported Kₘ values for D-luciferin are in the micromolar range. For instance, one study determined the apparent Kₘ to be 1.21 ± 0.04 μM for the wild-type enzyme. nih.gov Other research has reported Kₘ values for D-luciferin in the range of 14.4 to 16.6 μM in the context of studying inhibitors. nih.gov Another study estimated the Kₘ value of a commercially available firefly luciferase for luciferin (B1168401) to be approximately 15.7 μM in vitro. researchgate.net The catalytic constant (kcat), which represents the turnover number of the enzyme, has also been characterized. nih.gov

Table 1: Michaelis-Menten Kinetic Parameters for D-Luciferin with Firefly Luciferase Variants

Enzyme VariantKₘ (μM)kcat (cps/nM)kcat/Kₘ
Wild Type1.21 ± 0.049.70 × 10⁴8.00 × 10⁴
LGR Mutant0.76 ± 0.063.87 × 10⁵5.09 × 10⁵
Mutant E8.81 ± 0.06--
Data adapted from a study on firefly luciferase mutants. nih.gov

The light output of the luciferase-catalyzed reaction is proportional to the concentration of the enzyme when D-luciferin is present in excess. medchemexpress.commedchemexpress.com This indicates that at saturating concentrations of the substrate, the reaction rate is limited by the amount of available enzyme. This linear relationship is a fundamental principle that enables the use of the luciferase-luciferin system as a reporter in various assays, such as gene expression studies. medchemexpress.cominterchim.fr When the concentration of D-luciferin is well above the Kₘ value, the enzyme's active sites are saturated, and the reaction proceeds at its maximum velocity.

The concentration of D-luciferin directly influences the rate of the bioluminescent reaction, as described by Michaelis-Menten kinetics. nih.gov At concentrations below the Kₘ, the reaction rate is approximately proportional to the D-luciferin concentration. As the concentration of D-luciferin increases and approaches the Kₘ, the rate of increase in the reaction velocity slows down. Once the D-luciferin concentration significantly exceeds the Kₘ, the reaction rate plateaus and becomes independent of the substrate concentration, having reached Vₘₐₓ. researchgate.net The interplay between substrate concentration and reaction rate is a critical consideration in the design of assays that utilize this system to ensure a predictable and quantifiable light output.

D-Luciferin as a Substrate for Related Enzyme Systems

While D-luciferin is the canonical substrate for firefly luciferase, the evolutionary origins of this enzyme suggest a broader enzymatic context. Beetle luciferases, including firefly luciferase, share significant sequence homology with fatty acyl-CoA synthetases. nih.gov In fact, firefly luciferase itself can function as a long-chain fatty acyl-CoA synthetase, making it a bifunctional enzyme. nih.gov This suggests that the evolution of bioluminescence in beetles may have arisen from these ancestral enzymes. Some fatty acyl-CoA synthetases from non-luminous insects are even capable of catalyzing bioluminescence from synthetic analogues of D-luciferin. nih.gov

Analysis of D-Luciferin Enantiomers and Analogues in Enzymatic Reactions

The stereochemistry of luciferin is critical for its interaction with luciferase. The naturally occurring enantiomer, D-luciferin, is the substrate for the bioluminescent reaction. In contrast, L-luciferin, the other chiral form, acts as a competitive inhibitor of the reaction. sydlabs.com

The inhibitory effect of L-luciferin has been characterized, with studies determining its inhibition constant (Kᵢ). One study found that L-luciferin acts as a mixed-type non-competitive-uncompetitive inhibitor with a Kᵢ of 0.68 ± 0.14 μM. nih.gov

Furthermore, various synthetic analogues of D-luciferin have been developed to modulate the properties of the bioluminescent reaction, such as the color and intensity of the emitted light. nih.govsemanticscholar.org For example, 6'-aminoluciferin, an analogue where the hydroxyl group is replaced by an amino group, is a substrate for firefly luciferase and produces red-shifted light. nih.govresearchgate.net These analogues often exhibit different kinetic parameters compared to the natural substrate. For instance, aminoluciferin (B605428) analogues can show an increased affinity for luciferase. nih.gov The kinetic analysis of these modified structures is essential for the development of novel bioluminescent probes for in vitro and in vivo imaging applications. nih.govsemanticscholar.org

Table 2: Inhibition Constants (Kᵢ) of D-Luciferin Isomers and Related Compounds

CompoundInhibition TypeKᵢ (μM)
L-luciferin (L-LH₂)Mixed-type non-competitive-uncompetitive0.68 ± 0.14
Dehydroluciferyl-coenzyme A (L-CoA)Non-competitive0.88 ± 0.03
Dehydroluciferin (B1459941) (L)Tight-binding uncompetitive0.00490 ± 0.00009
Data from a study investigating inhibitors of firefly luciferase. nih.gov

Inhibition Studies with D-Luciferin Analogues

The enzymatic activity of firefly luciferase is susceptible to inhibition by various structural analogues of D-luciferin. These inhibitors interact with the enzyme in different modes, providing valuable insights into the structure and function of the active site. Studies have characterized several compounds, revealing competitive, non-competitive, uncompetitive, and mixed-type inhibition mechanisms.

Dehydroluciferin, L-luciferin (the D-luciferin stereoisomer), and dehydroluciferyl-coenzyme A are significant inhibitors of the reactions catalyzed by luciferase. researchgate.net Kinetic analysis has shown that dehydroluciferyl-coenzyme A acts as a non-competitive inhibitor. In contrast, dehydroluciferin is a potent, tight-binding uncompetitive inhibitor, and L-luciferin functions as a mixed-type inhibitor, exhibiting both non-competitive and uncompetitive characteristics. researchgate.net The potent inhibition by dehydroluciferin and L-luciferin suggests they may play a role in modulating the characteristic flash profile of luciferase light emission. researchgate.net

Structural modifications to the D-luciferin scaffold have produced a range of inhibitors. For instance, certain thioether and aryl amine analogues have been identified as potent luciferase inhibitors. nih.gov Early studies investigated a variety of analogues, including D,L-homoluciferin, 5-methyl and 5,5-dimethylluciferin, 6′-methoxyluciferin, 6′-amino and 6′-acetylaminoluciferin, and 5′-chloroluciferin, for their inhibitory effects. semanticscholar.org

Furthermore, compounds not originally designed as luciferin analogues have been found to inhibit luciferase activity due to structural similarities. The hypoxia-inducible factor (HIF) prolyl-4-hydroxylase domain (PHD) inhibitor, JNJ-42041935 (JNJ-1935), is structurally similar to D-luciferin and acts as a competitive inhibitor of firefly luciferase. nih.gov Other simple hydrophobic molecules have also been shown to inhibit the enzyme through various mechanisms; dodecanoic acid is a competitive inhibitor, dodecylamine (B51217) is a non-competitive inhibitor, and dodecanol (B89629) exhibits mixed-type inhibition. nih.gov

Detailed kinetic parameters for several D-luciferin analogues and other inhibitors have been determined, as summarized in the table below.

InhibitorInhibition TypeInhibition Constant (Ki)Reference
Dehydroluciferin (L)Tight-binding Uncompetitive0.00490 ± 0.00009 µM researchgate.net
L-luciferin (L-LH2)Mixed-type (Non-competitive-Uncompetitive)0.68 ± 0.14 µM researchgate.net
Dehydroluciferyl-coenzyme A (L-CoA)Non-competitive0.88 ± 0.03 µM researchgate.net
JNJ-42041935 (JNJ-1935)Competitive1.36 µM nih.gov
Dodecanoic acidCompetitiveNot specified nih.gov
DodecylamineNon-competitiveNot specified nih.gov
DodecanolMixed-typeNot specified nih.gov

Enzymatic Promiscuity of D-Luciferin-Utilizing Enzymes

Enzymatic promiscuity refers to the ability of an enzyme to catalyze reactions other than its primary physiological reaction. Luciferase and other enzymes involved in D-luciferin metabolism exhibit this trait, highlighting evolutionary relationships and expanding the biocatalytic applications of the luciferin-luciferase system.

The evolution of beetle luciferases is a prominent example of enzymatic promiscuity, as they are thought to have emerged from ancestral fatty acyl-CoA synthetase (ACS) enzymes. nih.govresearchgate.net This evolutionary link is supported by several lines of evidence:

Beetle luciferases share high sequence identity with ACS enzymes. researchgate.net

Firefly luciferase often retains the ancestral activity of ligating Coenzyme A (CoA) to fatty acids. nih.govresearchgate.net

Some ACS enzymes from nonluminous insects can catalyze light emission from synthetic D-luciferin analogues, demonstrating a latent promiscuous luciferase-like activity. nih.govresearchgate.net

The firefly luciferase from Photinus pyralis is itself promiscuous in its substrate recognition, as it can accept both its natural substrate, D-luciferin, and various synthetic analogues to produce light. researchgate.net The structural similarity between D-luciferin and fatty acids suggests that D-luciferin and its analogues can act as mimics for fatty acids, allowing them to be recognized by other enzymes. acs.org For example, luciferin amides can be hydrolyzed by fatty acid amide hydrolase (FAAH) to generate aminoluciferin, which then serves as a substrate for luciferase. This enables the bioluminescent detection of FAAH activity. acs.org

Another enzyme that interacts with D-luciferin is Luciferin Sulfotransferase (LST). This enzyme catalyzes the 6'-O-sulfation of D-luciferin using the sulfate (B86663) donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.gov This reaction is reversible and is thought to be a mechanism for luciferin storage, as the resulting sulfoluciferin is a poor substrate for luciferase. nih.gov Interestingly, LST is also promiscuous with respect to the stereochemistry of luciferin, as it can sulfate both D-luciferin and L-luciferin equally well. nih.gov

The concept of a Luciferin Regenerating Enzyme (LRE) has also been explored, which would recycle oxyluciferin back to luciferin. However, the exact role and enzymatic nature of LRE in vivo remain under investigation. researchgate.net

The promiscuous activities of these enzymes are summarized in the table below.

EnzymePrimary FunctionPromiscuous Activity Related to D-LuciferinReference
Firefly LuciferaseBioluminescence (Oxidation of D-luciferin)Fatty acyl-CoA synthetase activity (ligation of CoA to fatty acids). nih.govresearchgate.net
Fatty Acyl-CoA Synthetase (ACS)Fatty acid activationCan catalyze bioluminescence from synthetic D-luciferin analogues. nih.govresearchgate.net
Fatty Acid Amide Hydrolase (FAAH)Hydrolysis of fatty acid amidesHydrolyzes luciferin amides to produce aminoluciferin, a luciferase substrate. acs.org
Luciferin Sulfotransferase (LST)Sulfation of luciferinSulfates both D-luciferin and L-luciferin. nih.gov

Advanced Academic Research Applications of D Luciferin

D-Luciferin in Reporter Gene Assay Systems

D-Luciferin, in conjunction with the enzyme firefly luciferase, forms the basis of a widely utilized and highly sensitive reporter gene system in molecular biology. The luc gene, which encodes firefly luciferase, is frequently employed as a reporter to study gene regulation and function. This system's primary advantage lies in its high sensitivity, largely due to the near-complete absence of endogenous luciferase activity in most prokaryotic and eukaryotic cells, resulting in a very low background signal. neofroxx.com The fundamental principle of this assay involves the luciferase-catalyzed, ATP-dependent oxidation of D-luciferin, which produces oxyluciferin and emits a characteristic yellow-green light with a peak wavelength around 560 nm. aatbio.combiotium.com The intensity of the emitted light is directly proportional to the amount of active luciferase enzyme, which in turn reflects the expression level of the gene of interest. aatbio.com

Monitoring Eukaryotic Gene Expression

The D-luciferin/luciferase system is a conventional and powerful tool for studying gene expression in eukaryotic, particularly mammalian, cells. neofroxx.commpg.de It is used to analyze transcriptional activity in both transiently and stably transformed cells where the luciferase reporter gene is placed under the control of a specific promoter or regulatory DNA region. neofroxx.comaatbio.com When the promoter is active, it drives the transcription of the luciferase gene, leading to the production of the luciferase enzyme. neofroxx.com Upon addition of the membrane-permeable D-luciferin substrate, the expressed enzyme catalyzes the bioluminescent reaction. neofroxx.comaatbio.com

The light output can then be measured with a luminometer, providing a quantitative assessment of the promoter's activity. aatbio.com This method is valued for its ability to detect even low levels of gene expression, surpassing the sensitivity of many fluorescence-based reporter assays. neofroxx.comaatbio.com Researchers have utilized this system to investigate a wide range of cellular processes, including intracellular signaling, gene regulation, and the efficacy of transfection. neofroxx.com For instance, studies on the circadian rhythm have used this system to monitor the expression of clock genes like Period1 (Per1) in living animals over extended periods. nih.govresearchgate.net

Quantitative Analysis of Luciferase Activity

A key strength of the D-luciferin-based reporter assay is its capacity for precise quantification. The light generated in the luciferase reaction is directly proportional to the concentration of the luciferase enzyme, assuming that D-luciferin and ATP are supplied in non-limiting amounts. aatbio.comnih.gov This linear relationship allows for the accurate measurement of reporter gene expression over several orders of magnitude. neofroxx.comsigmaaldrich.com

The quantification is typically performed using a luminometer or a charge-coupled device (CCD) camera for in vivo imaging, which detects the emitted photons. neofroxx.comlsu.edu The data are often expressed in Relative Light Units (RLU). cellsignal.com The "flash-type" assay, where measurements are taken immediately after adding the substrate, provides high sensitivity. biotium.com For high-throughput applications, "glow-type" assays have been developed with modified reagents that produce a more stable, long-lasting light signal, albeit with lower intensity than flash assays. biotium.com The quantitative nature of this assay is crucial for applications such as promoter analysis, compound screening, and detailed studies of gene regulation. neofroxx.com

ParameterPrincipleApplication in Research
Promoter ActivityThe promoter of interest is linked to the luciferase gene. Light output directly reflects the transcriptional activity of the promoter.Characterizing the strength and regulation of specific gene promoters.
Gene Expression LevelThe amount of luciferase protein produced is proportional to the expression of the gene being studied.Monitoring changes in gene expression in response to stimuli, drugs, or genetic modifications.
Signal SensitivityBioluminescence has a very low intrinsic background in most biological systems.Detecting weak promoter activity or low levels of gene expression. aatbio.com
Dynamic RangeThe luminescent signal is linear over a wide range of luciferase concentrations.Quantifying both subtle and large-scale changes in gene expression. sigmaaldrich.com

D-Luciferin in Adenosine (B11128) Triphosphate (ATP) Measurement Assays

The biochemical reaction between D-luciferin and luciferase is critically dependent on the presence of Adenosine Triphosphate (ATP). biotium.com This dependency is exploited in powerful assays to measure ATP concentrations in biological samples. aatbio.comcreative-bioarray.com Because ATP is the primary energy currency of cells and its level is a direct indicator of metabolic activity and cell viability, these assays have broad applications in biomedical research and drug discovery. sigmaaldrich.commerckmillipore.com

Quantification of Cellular ATP Levels

The D-luciferin/luciferase assay is considered the most common and sensitive method for quantifying ATP. creative-bioarray.com The principle is straightforward: when D-luciferin and luciferase are supplied in excess, the amount of light produced in the reaction is directly proportional to the concentration of ATP. nih.govbmglabtech.com To measure intracellular ATP, cells are first lysed to release their contents, and the lysate is then mixed with a reagent cocktail containing D-luciferin and luciferase. bmglabtech.com The resulting luminescence is measured by a luminometer, and the ATP concentration can be determined by comparing the reading to a standard curve generated with known ATP concentrations. sigmaaldrich.comcreative-bioarray.com

This method is exceptionally sensitive, capable of detecting as little as 0.01 picomoles of ATP, which can correspond to the amount present in a single cell. sigmaaldrich.commerckmillipore.com The assay is also rapid, homogeneous (requiring no separation steps), and amenable to high-throughput screening formats. sigmaaldrich.commerckmillipore.com It is widely used for cell viability, proliferation, and cytotoxicity assays, as the amount of ATP correlates directly with the number of metabolically active, viable cells in a culture. sigmaaldrich.com

StandardATP Concentration (nM)ATP per 100 µL (pmol)Example Luminescence (RLU)
A10001001,500,000
B10010150,000
C10115,000
D10.11,500
E0.10.01150
F (Blank)0015

Note: Luminescence values are for illustrative purposes to demonstrate the linear relationship. creative-bioarray.com

Applications as a Biomarker for Metabolic State

Given that ATP is central to cellular energy metabolism, its concentration serves as a critical biomarker for the metabolic state of cells, tissues, and organisms. sigmaaldrich.commerckmillipore.com The D-luciferin-based assay provides a quantitative tool to monitor changes in metabolic activity under various physiological and pathological conditions. For example, a decrease in cellular ATP levels can indicate metabolic stress, toxicity, or the onset of apoptosis or necrosis. creative-bioarray.com

In metabolic research, this assay is used to study the effects of drugs or genetic mutations on cellular energy pathways. ushelf.com Furthermore, researchers have developed specialized luciferase probes that can be targeted to specific cellular compartments, such as the mitochondrial matrix or the cell surface. unife.itspringernature.com This allows for the measurement of ATP concentrations in distinct subcellular locations, providing deeper insights into metabolic processes like mitochondrial function and extracellular purinergic signaling. unife.itspringernature.com Bioluminescence imaging techniques have also been adapted to monitor metabolic processes, such as free fatty acid uptake in living animals, by using luciferin-conjugated probes, further highlighting the versatility of this system in studying metabolic states. frontiersin.orgnih.gov

Bioluminescent Imaging (BLI) in Preclinical Research Models

Bioluminescent imaging (BLI) is a powerful and widely adopted technique in preclinical research for the non-invasive visualization of biological processes within living organisms. This modality relies on the detection of light produced by a luciferase enzyme when it reacts with its specific substrate. In the context of D-luciferin, the firefly luciferase (FLuc) enzyme is the corresponding catalyst. Cells of interest are genetically engineered to express FLuc, and upon the administration of D-luciferin, a bioluminescent signal is generated that can be captured by sensitive optical imaging systems. The intensity of the emitted light is proportional to the concentration of luciferase, assuming the substrate D-luciferin is supplied in excess. This technology has found broad applications in various fields, including oncology, immunology, virology, and neuroscience, for tracking cell populations, monitoring gene expression, and evaluating therapeutic efficacy.

Methodologies for In Vitro Bioluminescence Detection

In vitro bioluminescence assays using D-luciferin are fundamental for validating luciferase expression in genetically modified cells before their use in animal models and for various cell-based screening applications. The primary methodologies involve the use of luminometers or specialized imaging systems capable of detecting low levels of light emission.

A standard in vitro protocol commences with the preparation of a D-luciferin stock solution, typically at a high concentration (e.g., 30 mg/mL), which can be stored frozen for future use. For the assay, this stock solution is diluted to a working concentration (e.g., 150 µg/mL) in a pre-warmed cell culture medium. The existing medium is aspirated from the cultured cells, and the D-luciferin-containing medium is added just before imaging. An incubation period at 37°C for a short duration can enhance the signal.

The detection of the bioluminescent signal is then performed using a luminometer for quantitative measurements of light output from a sample, or with a sensitive charge-coupled device (CCD) camera-based imaging system for both visualization and quantification. These assays are highly sensitive due to the negligible background bioluminescence in mammalian cells.

Table 1: Standard Protocol for In Vitro Bioluminescence Assay

StepProcedure
1. Cell Preparation Seed cells expressing luciferase in a culture plate and allow them to attach and grow.
2. Reagent Preparation Prepare a working solution of D-luciferin in a suitable cell culture medium.
3. Substrate Addition Remove the old medium and add the D-luciferin working solution to the cells.
4. Incubation Incubate the cells for a defined period to allow for substrate uptake and reaction.
5. Signal Detection Measure the bioluminescent signal using a luminometer or a CCD camera-based imaging system.

Methodologies for In Vivo Bioluminescence Imaging in Animal Models

In vivo BLI with D-luciferin allows for the real-time, non-invasive monitoring of biological processes in small animal models, such as mice and rats. The methodology involves the systemic administration of D-luciferin to animals bearing luciferase-expressing cells or tissues, followed by imaging using a highly sensitive optical imaging system.

The preparation of D-luciferin for in vivo use typically involves dissolving it in a sterile buffer like Dulbecco's Phosphate-Buffered Saline (DPBS) to a specific concentration (e.g., 15 mg/mL) and filter-sterilizing the solution. The route of administration significantly impacts the kinetics of the bioluminescent signal. Common routes include:

Intraperitoneal (IP) injection: This is the most frequently used method due to its simplicity and consistent absorption.

Intravenous (IV) injection: This route provides rapid and widespread distribution of the substrate.

Subcutaneous (SC) injection: This method can be used for slower signal onset or for localized studies.

Following D-luciferin administration, the animal is placed in a light-tight imaging chamber equipped with a cooled CCD camera that can detect the faint light emitted from the subject. The timing between substrate injection and imaging is critical and needs to be optimized for each experimental model to capture the peak signal.

Application in Monitoring Biological Processes and Molecular Events in vivo

D-luciferin-based BLI is a versatile tool for monitoring a wide array of biological processes and molecular events in vivo. Its applications in preclinical research are extensive and continue to expand.

One of the most prominent applications is in oncology , where BLI is used to monitor tumor growth and metastasis. By implanting tumor cells that express luciferase into animal models, researchers can longitudinally track the progression of the disease and the response to therapeutic interventions in a non-invasive manner.

In the field of immunology , BLI enables the tracking of immune cell populations, such as T cells or stem cells, to understand their migration, proliferation, and function within a living animal. This has been instrumental in the development and evaluation of cell-based therapies.

Furthermore, BLI is employed to monitor gene expression in vivo. By placing the luciferase gene under the control of a specific promoter of interest, the bioluminescent signal becomes a reporter for the activity of that promoter, providing insights into gene regulation in real-time. This has been applied to study various signaling pathways and molecular events. For instance, it has been used to monitor the activation of nuclear factor-κB (NF-κB), a key transcription factor in inflammatory responses.

Table 2: Examples of In Vivo BLI Applications with D-Luciferin

Research AreaApplicationBiological Process Monitored
Oncology Tumor xenograft modelsTumor growth, metastasis, and response to therapy
Immunology Adoptive cell transferImmune cell trafficking, proliferation, and survival
Gene Therapy Reporter gene imagingIn vivo gene expression and regulation
Infectious Disease Pathogen trackingSpread and clearance of bacterial or viral infections

Kinetic Optimization for In Vivo Signal Detection

The kinetics of the bioluminescent signal in vivo are influenced by several factors, including the route of D-luciferin administration, its biodistribution, and the metabolic state of the tissue. Optimizing these kinetics is crucial for obtaining reliable and reproducible data.

The timing of peak light emission varies depending on the injection route. For instance, intravenous injections typically lead to a faster and higher peak signal compared to intraperitoneal injections. It is therefore essential to perform a kinetic study for each new animal model to determine the optimal imaging window. This involves imaging the animal at multiple time points after D-luciferin administration to plot a time-course of the bioluminescent signal.

The biodistribution of D-luciferin is not uniform throughout the body. Studies using radiolabeled D-luciferin have shown early high uptake in the kidneys and liver, with subsequent accumulation in the bladder. This uneven distribution can affect the intensity of the signal from different anatomical locations. Furthermore, the uptake and efflux of D-luciferin by cells are active processes that can influence the intracellular substrate concentration and, consequently, the light output.

Challenges and Advancements in Tissue Penetration and Signal Detection

A significant challenge in in vivo BLI is the limited penetration of light through biological tissues. The light emitted from the luciferase-luciferin reaction, which is in the yellow-green part of the spectrum for firefly luciferase, is subject to absorption and scattering by tissues, particularly by hemoglobin. This attenuation of the signal can make it difficult to detect light from deep tissues.

To address this challenge, several advancements have been made. One approach involves the development of luciferases that emit red-shifted or near-infrared (NIR) light, as longer wavelengths have better tissue penetration. Additionally, synthetic luciferin (B1168401) analogs have been created that, when reacting with firefly luciferase, produce light at longer wavelengths, thereby improving in vivo imaging sensitivity.

Another strategy to enhance signal detection is through the use of bioluminescence resonance energy transfer (BRET). In this technique, the energy from the luciferase-luciferin reaction is transferred to a fluorescent protein acceptor, which then emits light at a longer wavelength. This can shift the emission to the red or NIR region of the spectrum, improving tissue penetration.

Improvements in imaging hardware, such as more sensitive CCD cameras and advanced optical systems, have also contributed to better signal detection and quantification in deep tissues.

D-Luciferin in Enzyme-Linked Assays and Biosensors

The ATP-dependency of the firefly luciferase-catalyzed oxidation of D-luciferin forms the basis for its application in a variety of enzyme-linked assays and biosensors. Since ATP is the primary energy currency in all living cells, its detection can be used as a measure of cell viability and metabolic activity.

In high-throughput screening (HTS) for drug discovery, D-luciferin-based assays are widely used to assess cell proliferation and cytotoxicity. A decrease in ATP levels, reflected by a reduction in the bioluminescent signal, is indicative of cell death or metabolic impairment. These assays are known for their high sensitivity, broad linear range, and robustness.

Furthermore, D-luciferin is a key component in the development of bioluminescent biosensors for the detection of various analytes. For example, ATP biosensors have been created using the D-luciferin-luciferase system immobilized on paper or other matrices, allowing for rapid and portable detection of microbial contamination. The principle behind these biosensors is that the presence of ATP from contaminating microorganisms will trigger the bioluminescent reaction, which can be detected with a simple luminometer or even a smartphone camera.

"Caged" or "pro-luciferin" substrates have also been developed, where the D-luciferin molecule is chemically modified with a group that is cleaved by a specific enzyme. This cleavage releases the active D-luciferin, leading to a bioluminescent signal that is dependent on the activity of the target enzyme. This approach has been used to create assays for a wide range of enzymes, including caspases (involved in apoptosis) and cytochrome P450s (important in drug metabolism).

Development of D-Luciferin-Based Substrates for Enzyme Assays

A significant area of innovation involves the chemical modification of the D-luciferin molecule to create "caged" substrates. rsc.org In these constructs, the D-luciferin is rendered inactive by the attachment of a specific chemical group that masks a part of the molecule essential for the luciferase reaction. mdpi.com This "caged" luciferin derivative can then serve as a substrate for a particular enzyme. When the target enzyme is present and active, it cleaves the attached group, releasing free D-luciferin. The liberated D-luciferin can then be consumed by luciferase in a secondary reaction to produce a bioluminescent signal directly proportional to the enzyme's activity. nih.gov

This strategy has been successfully employed to design assays for a wide array of enzymes. By changing the chemical linkage and the attached group, researchers can tailor substrates for different enzyme classes. nih.govd-nb.info For instance, ester or amide bonds can be incorporated at the carboxyl group of D-luciferin to create substrates for carboxyesterases and carboxypeptidases, respectively. nih.gov Similarly, phosphate (B84403) or sulfate (B86663) groups can be added to the 6'-hydroxyl position to assay for phosphatases and sulfatases. nih.gov This approach allows for the highly sensitive detection of specific enzymatic activities in complex biological samples. d-nb.info

Table 1: Examples of D-Luciferin-Based Enzyme Substrates
D-Luciferin DerivativeTarget Enzyme ClassPrinciple of Action
D-luciferin-O-phosphateAlkaline PhosphataseEnzymatic cleavage of the phosphate group releases D-luciferin. nih.govd-nb.info
D-luciferin-O-sulphateArylsulphataseEnzymatic cleavage of the sulphate group releases D-luciferin. nih.govd-nb.info
D-luciferyl-L-phenylalanineCarboxypeptidase AEnzymatic cleavage of the peptide bond releases D-luciferin. d-nb.info
D-luciferyl-L-Nε-arginineCarboxypeptidase BEnzymatic cleavage of the peptide bond releases D-luciferin. d-nb.info
D-luciferin methyl esterCarboxylic EsteraseEnzymatic hydrolysis of the ester bond releases D-luciferin. d-nb.infonih.gov
D-luciferin-β-galactosideβ-GalactosidaseEnzymatic cleavage of the glycosidic bond releases D-luciferin. mdpi.com

High-Throughput Screening Applications

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds for biological activity. nih.gov Bioluminescent assays based on the D-luciferin/luciferase system are exceptionally well-suited for HTS applications due to several key characteristics. researchgate.net These assays offer superior sensitivity, a broad linear dynamic range, and robustness against interference from library compounds compared to fluorescence-based methods. nih.govpromega.com The absence of a need for an external light source for excitation eliminates the problems of autofluorescence from compounds and plasticware, resulting in a very high signal-to-background ratio. researchgate.netresearchgate.net

Luciferase reporter gene assays are widely implemented in HTS. nih.govnih.gov In this format, cells are engineered to express the luciferase gene under the control of a specific promoter or response element. When a compound from the library activates the signaling pathway of interest, the promoter is activated, leading to the expression of luciferase. The subsequent addition of D-luciferin results in a light signal that serves as a quantitative measure of the compound's effect. promega.com To improve data quality, dual-reporter systems are often used, where firefly luciferase reports the effect on the target pathway, and a second luciferase (like Renilla luciferase) serves as an internal control for non-specific effects or cell viability. nih.gov Assays have been developed for diverse targets, including kinases, proteases, and cytochrome P450s. nih.govpromega.com

Table 2: Characteristics of Luciferase Assays in HTS
FeatureAdvantage in High-Throughput Screening
High SensitivityAllows for miniaturization of assays, conserving reagents and compounds; enables detection of weak biological signals. nih.gov
Wide Dynamic RangeProvides linear results over several orders of magnitude of enzyme concentration, accommodating a wide range of compound potencies. researchgate.netinterchim.fr
Low BackgroundEliminates issues of autofluorescence, leading to high signal-to-noise ratios and fewer false positives. medchemexpress.com
Homogeneous FormatAssays are typically "add-and-read," simplifying automation and increasing throughput by eliminating wash steps. sigmaaldrich.com
RobustnessLess prone to optical interference (e.g., color quenching) from library compounds compared to fluorescent assays. nih.gov

Biosensor Development for Specific Biomolecule Detection

Building on the "caged" substrate concept, D-luciferin has been instrumental in the development of highly specific bioluminescent biosensors. These probes are designed to detect the presence or activity of specific biomolecules, ions, or physiological states within a cell or organism. rsc.org The general design strategy involves linking a "trigger" moiety, which recognizes the target analyte, to the D-luciferin molecule. The interaction between the trigger and the analyte causes a conformational change or cleavage event that uncages the D-luciferin, making it available for reaction with luciferase and generating light. researchgate.net

This approach has been used to create probes for a variety of targets. For example, probes have been developed to detect reactive oxygen species (ROS), metal ions, and specific enzyme activities in living cells and animals. researchgate.net The introduction of self-immolative linkers between the trigger and the luciferin molecule has further expanded the range of detectable analytes. rsc.org These biosensors provide a non-invasive way to visualize and quantify dynamic biological processes in real-time, offering significant advantages for studying cellular signaling and pathophysiology. researchgate.netnih.gov

Applications in Metabolic Research

The firefly luciferase reaction is unique among bioluminescent systems in its absolute requirement for adenosine triphosphate (ATP). interchim.fr This dependency makes the D-luciferin/luciferase system an exceptionally powerful tool for metabolic research, as intracellular ATP levels are a direct indicator of cellular energy status and metabolic activity. nih.govpromega.com

Measurement of Metabolic Enzyme Activities

The principles of D-luciferin-based enzyme assays can be specifically applied to enzymes involved in metabolic pathways. By designing luciferin derivatives that are selectively cleaved by metabolic enzymes, researchers can create highly sensitive assays to measure their activity. For instance, probes have been developed to measure the activity of enzymes like monoamine oxidase (MAO), an important enzyme in neurotransmitter metabolism. nih.gov Another example is the development of a bioluminescent method for measuring D-amino acid oxidase (DAO) activity, an enzyme recently implicated in hydrogen sulfide (B99878) production from D-cysteine. rsc.org This assay relies on the conversion of unreacted D-cysteine into D-luciferin, where a decrease in the bioluminescent signal over time correlates with DAO activity. rsc.org Such assays are valuable for studying enzyme kinetics and for screening inhibitors of metabolic targets.

Investigation of Metabolic Pathways

Bioluminescence imaging (BLI) using D-luciferin provides a non-invasive method to visualize metabolic processes in whole organisms. semanticscholar.orgnih.gov Because the light-producing reaction is ATP-dependent, the intensity of the bioluminescent signal can reflect the metabolic state of tissues. promega.com Genetically engineered animal models that express luciferase in specific tissues or cell types are often used for these studies. nih.govfrontiersin.org Upon administration of D-luciferin, researchers can monitor changes in metabolic activity in response to various stimuli, such as diet or drug treatment. frontiersin.org This technique has been applied to study a range of metabolic conditions, including obesity, diabetes, and nonalcoholic fatty liver disease, allowing for the dynamic visualization of pathological processes over time within the same animal. semanticscholar.orgnih.govfrontiersin.org

D-Luciferin in Stem Cell Research Paradigms

One of the most impactful applications of D-luciferin is in the field of stem cell research, where it is used for the non-invasive, longitudinal tracking of transplanted cells in vivo. nih.govnih.gov This methodology has revolutionized the ability of researchers to understand the fate and behavior of stem cells following transplantation. springernature.com

The process begins by genetically modifying the stem cells of interest to stably express a luciferase enzyme, most commonly firefly luciferase. nih.gov These luciferase-expressing cells are then transplanted into a host animal. To visualize the cells, the animal is administered D-luciferin, typically via intraperitoneal injection. nih.gov The D-luciferin distributes throughout the body and is taken up by the cells, including the transplanted stem cells. Inside the luciferase-expressing cells, the reaction between D-luciferin, luciferase, and ATP produces light that can pass through tissue and be detected externally by a highly sensitive charge-coupled device (CCD) camera. nih.govnih.gov

This bioluminescence imaging (BLI) technique allows researchers to monitor several critical parameters of the transplanted stem cells over days, weeks, or even months in the same living animal. springernature.com Key research applications include:

Survival and Engraftment: The intensity of the bioluminescent signal is proportional to the number of viable luciferase-expressing cells. A strong or increasing signal indicates that the cells have successfully engrafted and are surviving, while a decreasing signal suggests cell death. nih.govnih.gov

Proliferation: An exponential increase in the light signal over time is a direct indicator of stem cell proliferation at the site of transplantation. springernature.com

Migration and Biodistribution: BLI can reveal the location of the stem cells and track their migration patterns throughout the body, providing crucial information on cell homing and biodistribution. nih.gov

Cell Fate and Differentiation: By placing the luciferase gene under the control of a tissue-specific promoter, researchers can monitor stem cell differentiation. A bioluminescent signal will only be produced when the cells differentiate into the specific lineage that activates that promoter. nih.gov

This ability to dynamically and quantitatively track cell fate in vivo has provided invaluable insights into the therapeutic mechanisms of stem cells and is essential for optimizing cell-based therapies. nih.gov

Future Directions and Emerging Research Avenues

Development of Next-Generation D-Luciferin Probes

The limitations of D-luciferin, such as its emission wavelength and pharmacokinetic properties, have spurred the development of new synthetic analogues designed for enhanced performance in complex biological environments.

A primary objective in probe development is to shift the light emission of the D-luciferin-luciferase reaction into the near-infrared (NIR) spectrum (typically 650–900 nm). researchgate.net Light in this range, often called the "biological window," experiences significantly less absorption and scattering by biological tissues, such as by hemoglobin and melanin. rsc.org This property allows for the highly sensitive detection of signals from deep within living organisms, a critical need for preclinical research in areas like oncology and neuroscience. google.comnih.govnih.gov

Efforts to create NIR-emitting probes have largely involved synthetic modification of the core D-luciferin structure. By extending the π-conjugated system of the molecule, chemists have successfully created analogues that produce longer-wavelength light. nih.gov For example, replacing the 6'-hydroxyl group with an amino group, and further alkylating that group, can cause a significant red-shift in the emitted light. nih.govacs.org Several promising NIR probes have emerged from this research, demonstrating superior deep-tissue imaging capabilities compared to the natural substrate. google.combiorxiv.org

Analogue NamePeak Emission Wavelength (approx.)Key CharacteristicApplication Example
AkaLumine ~675 nmUsed with engineered Akaluc luciferase for exceptionally bright NIR imaging. biorxiv.orgHighly sensitive deep-tissue imaging. nih.gov
TokeOni NIR rangeEnables detection of single cells in mouse tissue. researchgate.netgoogle.comVisualizing signals from the marmoset brain. researchgate.netgoogle.com
seMpai NIR rangeEffective for detecting micro-metastasis. researchgate.netgoogle.comBreast cancer metastasis studies. researchgate.netgoogle.com
Infra-luciferin ~706 nmEmission color can be modulated by pairing with different luciferase variants. rsc.orgnih.govDual-color imaging to visualize multiple cell populations. nih.gov

Beyond emission color, the practical utility of a D-luciferin probe is determined by its stability and its ability to reach target luciferases within a living organism. D-luciferin itself has favorable biocompatibility, including high water solubility and stability in blood circulation. biorxiv.org However, its distribution is not uniform, and it shows low accumulation in certain tissues, such as the brain. nih.govnih.govescholarship.org

Research is actively addressing these pharmacokinetic hurdles. Strategies include:

Improving Cell Permeability: Modifying the chemical structure to increase hydrophobicity can enhance the ability of analogues to cross cell membranes. nih.gov

Increasing Stability: D-luciferin can degrade in solution, particularly through racemization to the L-isomer, which is not a substrate for luciferase. nih.govnih.gov Researchers are developing analogues with improved thermal and solution stability. For instance, substituting alkyl groups at the 5-position of the luciferin (B1168401) molecule has been shown to prevent oxidative decomposition. nih.govresearchgate.net

"Caged" Luciferins: This innovative approach involves masking the D-luciferin molecule with a chemical "cage" group. nih.gov The luciferin analogue is inactive until a specific enzyme or analyte of interest cleaves off the cage, releasing the active substrate. nih.gov This strategy not only improves delivery but also allows the bioluminescent signal to report on specific enzymatic activity in vivo. nih.govjst.go.jp

Integration of D-Luciferin Systems with Advanced Imaging Technologies

The full potential of next-generation D-luciferin probes is realized when they are paired with advanced imaging systems. Bioluminescence imaging (BLI) is a cornerstone of preclinical research due to its high sensitivity and lack of background signal, enabling the non-invasive, real-time monitoring of biological processes over time. ctfassets.netnih.govnih.gov This allows for longitudinal studies in the same animal, reducing variability and the number of animals required for research. ctfassets.net

Innovations in this area include the development of combined imaging modalities. For example, integrating BLI with fluorescence imaging allows researchers to leverage the deep-tissue sensitivity of bioluminescence with the diverse applications of fluorescent reporters. oup.com Furthermore, specialized imaging systems are being co-developed with new luciferin-luciferase pairs. The AkaBLI system, for instance, was designed to maximize the detection of light from the AkaLumine-Akaluc reaction, enabling unprecedented sensitivity in deep-tissue imaging. researchgate.netgoogle.com These integrated systems are crucial for tracking tumor growth, metastasis, and the response to therapies in animal models of cancer. ctfassets.netanimalsaroundtheglobe.com

Unraveling and Manipulating D-Luciferin Biosynthetic and Metabolic Pathways

While D-luciferin is readily synthesized in the lab, the precise biological pathways for its creation and breakdown in luminous organisms like fireflies are not fully understood. frontiersin.orgresearchgate.net Recent research has begun to illuminate this "dark" area of luciferin biochemistry. Studies in the firefly Aquatica lateralis have revealed parts of the de novo biosynthetic pathway, identifying precursors such as 1,4-hydroquinone and D-cysteine. frontiersin.org It has been proposed that L-luciferin, formed from the more abundant L-cysteine, may be a biosynthetic precursor that is then enzymatically converted to the active D-luciferin form. nih.govnih.gov

A complete understanding of these pathways could have significant implications. It could enable the engineering of organisms with self-sustaining luminescence, where the entire genetic toolkit for producing both luciferin and luciferase is encoded in their cells. frontiersin.org This would eliminate the need for external substrate administration in long-term imaging studies. Furthermore, manipulating these metabolic pathways could provide new ways to control bioluminescence, potentially linking light production to specific metabolic states or cellular processes.

Exploration of Latent Luciferase Activity in Non-Luminescent Organisms

A fascinating and unexpected discovery is that the potential for bioluminescence may be more widespread in nature than previously thought. It is hypothesized that beetle luciferases evolved from fatty acyl-CoA synthetases (ACSLs), a class of enzymes found in virtually all insects. pnas.org Both enzyme types activate their respective substrates using ATP to form an adenylate intermediate. pnas.orgsemanticscholar.org

This evolutionary link led researchers to question whether ACSLs in non-luminescent organisms might possess a "latent" or hidden ability to produce light if given the right substrate. This hypothesis was confirmed when a fatty acyl-CoA synthetase (CG6178) from the common fruit fly, Drosophila melanogaster, was shown to produce light with a synthetic D-luciferin analogue, CycLuc2, but not with natural D-luciferin. pnas.orgnih.gov This discovery demonstrates that the introduction of a novel, synthetic substrate can unmask a latent enzymatic activity without any genetic mutation of the enzyme itself. pnas.org The exploration of these latent luciferases opens up the possibility of performing bioluminescence studies in organisms not naturally endowed with this capability, simply by providing a specific synthetic luciferin. nih.govnih.gov

Novel Theoretical and Computational Insights into D-Luciferin Chemistry

The design of new D-luciferin analogues has been significantly accelerated by the use of theoretical and computational chemistry. nih.gov These methods allow scientists to predict the properties of a molecule before it is synthesized, saving considerable time and resources. Time-Dependent Density Functional Theory (TD-DFT) has proven to be a particularly powerful tool for accurately predicting the fluorescence and, by extension, the bioluminescence emission wavelengths of novel luciferin analogues. nih.govresearchgate.net

Computational approaches are also providing deeper insights into the fundamental mechanism of the light-emitting reaction. acs.org

Molecular Docking: These simulations model how different luciferin analogues fit into the active site of the luciferase enzyme, helping to explain why certain substrate-enzyme pairs are more efficient than others. rsc.org

Reaction Modeling: Mathematical models of the entire bioluminescence reaction are being developed to understand the kinetics of light production. plos.orgnih.gov These models can explain, for example, how the affinity between interacting proteins in a complementation assay relates to the amount of light produced. plos.orgnih.gov

Environmental Effects: Theoretical calculations are used to investigate how the microenvironment within the luciferase active site influences the color of the emitted light. researchgate.net

These computational studies are essential for the rational design of next-generation probes, providing a theoretical framework that guides synthetic efforts toward molecules with desired characteristics like NIR emission and high quantum yields. rsc.orgresearchgate.net

Expansion into Multi-Component and Multi-Modal Research Systems

The application of D-luciferin free acid and its derivatives is progressively expanding beyond single-reporter systems into more complex multi-component and multi-modal research frameworks. These advanced systems enable the simultaneous monitoring of multiple biological processes and provide a more comprehensive understanding of intricate cellular and molecular interactions. This expansion is largely driven by the development of novel luciferin analogs and engineered luciferases, as well as the integration of bioluminescence with other imaging technologies.

Multi-component bioluminescence imaging (BLI) leverages distinct luciferase-luciferin pairs that can be resolved from one another. nih.gov This allows for the simultaneous tracking of different cell populations or molecular events within the same biological system. nih.gov A key strategy in this area is the development of D-luciferin analogues that, when paired with a specific luciferase, produce light of a different color. nih.govnih.gov Researchers have synthesized various analogues, such as those with alkylamino groups or benzimidazole (B57391) scaffolds, which exhibit unique bioluminescent properties and enable multicolor imaging. nih.gov

Another innovative approach for multi-component imaging involves the use of "caged" luciferins. nih.gov These are chemically modified versions of luciferin that are inactive until a specific enzyme cleaves off the "caging" group. nih.gov By using different caged luciferins that are activated by distinct, orthogonally acting enzymes, researchers can sequentially or simultaneously visualize multiple targets. nih.gov This method broadens the scope of multiplexed bioluminescence by utilizing existing and readily available enzyme-substrate pairs. nih.gov For instance, two- and three-component imaging has been successfully demonstrated using this strategy. nih.gov

Multi-modal imaging combines the strengths of bioluminescence with other imaging techniques, such as fluorescence imaging, to gain complementary information. biorxiv.orgmdpi.com While bioluminescence offers high sensitivity and low background signal, fluorescence imaging can provide higher resolution and a broader palette of reporters. biorxiv.org Integrated platforms are being developed that allow for sequential acquisition of brightfield, bioluminescence, and fluorescence images of the same sample, enabling a more detailed and contextualized analysis of biological phenomena. biorxiv.org For example, the co-localization of a bioluminescent signal from a tumor expressing luciferase with a fluorescently labeled antibody can provide precise information on both the tumor location and the targeting of a therapeutic agent. researchgate.net

The table below summarizes examples of multi-component and multi-modal systems utilizing D-luciferin and its derivatives.

Research SystemComponentsPrincipleApplication Example
Multi-Component BLI D-luciferin analogues (e.g., alkylaminoluciferins), Firefly Luciferase (Fluc)Different luciferin analogues react with the same luciferase to produce spectrally distinct light emissions. nih.govSimultaneous in vivo imaging of multiple gene expressions or cell populations. nih.gov
Caged Luciferin System Caged D-luciferin derivatives (e.g., Lugal), Uncaging enzymes (e.g., β-galactosidase), Firefly Luciferase (Fluc)Caged luciferin is activated by a specific enzyme, releasing D-luciferin to be catalyzed by luciferase, enabling enzyme-specific imaging. nih.govnih.govMultiplexed tracking of different enzyme activities or cell types expressing specific uncaging enzymes. nih.gov
Multi-Modal Imaging D-luciferin/Firefly Luciferase, Green Fluorescent Protein (GFP)Combines bioluminescence imaging for sensitive detection with fluorescence imaging for high-resolution localization. biorxiv.orgmdpi.comIn vivo imaging of tumor cells expressing both luciferase and GFP to correlate tumor burden with cellular morphology. mdpi.com

These advancements in multi-component and multi-modal imaging are paving the way for more sophisticated in vivo studies, allowing researchers to dissect complex biological systems with greater precision and detail.

Q & A

Q. What are the key physicochemical differences between D-Luciferin Free Acid and its salt forms, and how do these influence experimental design?

this compound (C₁₁H₈N₂O₃S₂; MW 280.33 g/mol) exhibits poor aqueous solubility (~1 mg/mL in water) compared to its sodium (100 mg/mL) and potassium salts (60 mg/mL). This necessitates dissolution in dilute alkali (e.g., NaOH) for in vitro use, while salt forms are preferred for in vivo studies due to rapid solubility in physiological buffers . Experimental design must account for solubility constraints: free acid requires pH adjustment (6.5–7.5) to avoid hydrolysis or isomerization, whereas salts simplify administration in animal models .

Q. What methodological steps are critical when preparing this compound for bioluminescence assays?

  • Stock preparation : Dissolve in sterile water with 0.1–0.5 M NaOH to enhance solubility.
  • Working solution : Dilute to 1–15 mg/mL in PBS (pH 7.4) or cell culture medium.
  • Stability : Aliquot and store at -20°C (avoid repeated freeze-thaw cycles).
  • Validation : Confirm luciferase activity via kinetic curves to identify the optimal signal plateau (typically 10–20 minutes post-administration) .

Q. How does pH affect the stability and performance of this compound in experimental systems?

this compound degrades at extremes of pH (<6.5 hydrolyzes the thiazoline ring; >7.5 promotes isomerization to L-Luciferin). Buffered systems (e.g., PBS, HEPES) must maintain pH 6.5–7.5 to preserve substrate integrity. In vivo, systemic pH homeostasis mitigates instability, but pre-administration solution pH should still be verified .

Advanced Research Questions

Q. How can researchers address discrepancies in bioluminescence signal intensity between studies using this compound?

Signal variability often arises from:

  • Substrate concentration : In vivo doses range from 75–150 mg/kg; underdosing reduces signal linearity.
  • Imaging timing : Optimal signal plateaus vary by model (e.g., tumor xenografts vs. transgenic mice). Establish kinetic curves for each system.
  • Tissue penetration : Free acid’s lower solubility may delay diffusion in dense tissues vs. salts. Compare signal kinetics across formulations .

Q. What evidence supports this compound’s off-target activity as a GPR35 agonist, and how can this confound non-luciferase assays?

this compound acts as a partial GPR35 agonist (EC₅₀ = ~162 nM; maximal P-DMR amplitude = 198±12 pm), albeit with lower potency than zaprinast or pamoic acid . This off-target activity may alter intracellular Ca²⁺ or cAMP levels in GPCR-focused studies. Mitigation strategies include:

  • Dose titration : Use minimal effective concentrations (e.g., ≤1 µM).
  • Pharmacological validation : Co-administer GPR35 antagonists (e.g., ML-145) to isolate luciferase-specific signals .

Q. How should researchers optimize this compound for dual-reporter systems (e.g., combining firefly and Renilla luciferases)?

  • Sequential assays : Quench firefly signals (e.g., with luciferin inhibitors) before measuring Renilla activity.
  • Spectral unmixing : Use wavelength-specific filters to differentiate emission peaks (firefly: 560 nm; Renilla: 480 nm).
  • Substrate specificity : Confirm that this compound does not cross-react with non-target luciferases (e.g., Gaussia) .

Methodological Best Practices

Q. What controls are essential when using this compound in longitudinal in vivo imaging studies?

  • Background signal : Include luciferase-negative animals to subtract autofluorescence.
  • Substrate batch consistency : Pre-test multiple lots to ensure uniform activity.
  • Imaging parameters : Standardize anesthesia (e.g., isofluorane effects on biodistribution) and camera settings (exposure time, binning) .

Q. How can researchers validate the absence of cytotoxicity from this compound in sensitive cell models?

Perform dose-response assays (0.1–10 µM) with:

  • Viability metrics : ATP quantification (CellTiter-Glo) or membrane integrity dyes (propidium iodide).
  • Proliferation assays : Compare growth curves with/without substrate exposure.
  • Long-term cultures : Monitor luciferase stability over ≥72 hours to detect phototoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.